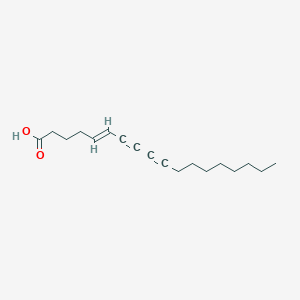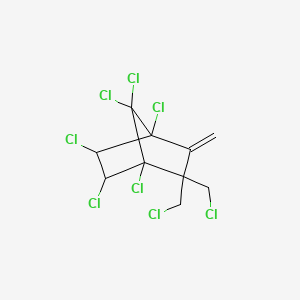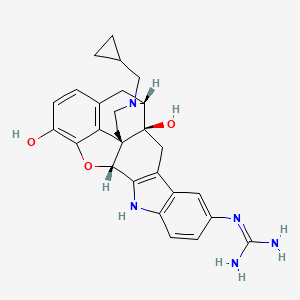![molecular formula C23H20N4O3 B10772359 9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “PMID24000170C38” est un médicament à petite molécule connu pour son potentiel thérapeutique. Il est reconnu pour son rôle dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de “PMID24000170C38” implique une série de voies de synthèse et de conditions de réaction. Une méthode consiste à dissoudre un mélange du composé avec de l’acide L-ascorbique en utilisant un solvant mixte de dichlorométhane et de méthanol. L’hydroxypropylméthylcellulose et le pluronic F-127 sont ensuite ajoutés, suivis de dichlorométhane pour obtenir une solution de matière première. Cette solution est ensuite soumise à une cristallisation par fluide supercritique, où du dioxyde de carbone est introduit dans un autoclave de cristallisation et la solution est pulvérisée dans l’autoclave via une buse de pulvérisation. Les particules composites sont séparées et collectées au fond de l’autoclave .
Méthodes de production industrielle : La production industrielle de “PMID24000170C38” suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation d’équipements haute pression et de techniques de cristallisation avancées pour garantir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions : “PMID24000170C38” subit divers types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés thérapeutiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant “PMID24000170C38” comprennent le dichlorométhane, le méthanol, l’hydroxypropylméthylcellulose et le pluronic F-127. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des pressions spécifiques, pour garantir les résultats souhaités.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant “PMID24000170C38” comprennent divers dérivés et analogues du composé. Ces produits sont souvent évalués pour leurs applications thérapeutiques potentielles et leur efficacité.
Applications de recherche scientifique
“PMID24000170C38” a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions de synthèse. En biologie, il est étudié pour ses effets potentiels sur les processus cellulaires et les voies moléculaires. En médecine, “PMID24000170C38” est étudié pour ses avantages thérapeutiques potentiels dans le traitement de diverses maladies et affections. Dans l’industrie, le composé est utilisé dans le développement de nouveaux matériaux et produits .
Applications De Recherche Scientifique
“PMID24000170C38” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, “PMID24000170C38” is investigated for its potential therapeutic benefits in treating various diseases and conditions. In industry, the compound is utilized in the development of new materials and products .
Mécanisme D'action
Le mécanisme d’action de “PMID24000170C38” implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des protéines cibles et en modulant leur activité. Cette interaction conduit à des changements dans les processus cellulaires et les voies de signalisation, ce qui entraîne finalement les effets thérapeutiques du composé .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à “PMID24000170C38” comprennent d’autres médicaments à petite molécule avec des structures et des propriétés thérapeutiques similaires. Des exemples incluent des composés comme BI 2536 et Ro5203280, qui ciblent également des protéines et des voies spécifiques .
Unicité : Ce qui distingue “PMID24000170C38” des composés similaires est sa structure unique et ses interactions moléculaires spécifiques. Ces caractéristiques contribuent à son potentiel thérapeutique distinct et en font un composé précieux pour la recherche scientifique et le développement.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
9-benzyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxy-7,9-dihydropyrrolo[2,3-c][1,5]naphthyridin-8-one |
InChI |
InChI=1S/C23H20N4O3/c1-12-19(13(2)30-27-12)16-10-17-21(26-23(16)29-3)20-15(9-14-7-5-4-6-8-14)22(28)25-18(20)11-24-17/h4-8,10-11,15H,9H2,1-3H3,(H,25,28) |
Clé InChI |
ZULXIHDLPPWDPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=NC=C4C(=C3N=C2OC)C(C(=O)N4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)



![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772320.png)
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)
![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)


